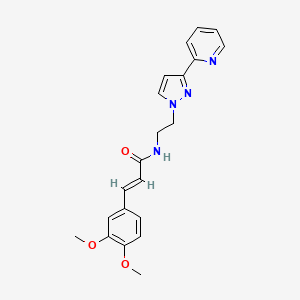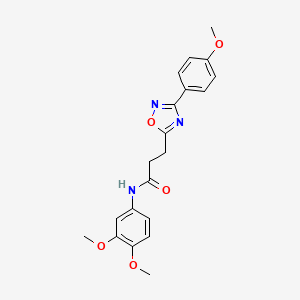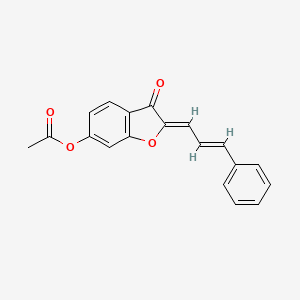
4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide" is a derivative of 1,2,3-thiadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities and applications in various fields such as medicine, materials science, and agriculture. Thiadiazole derivatives are known for their anticancer properties, fungicidal activity, and ability to act as inhibitors for various enzymes .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazinecarbothioamides with different reagents. For instance, Schiff's bases containing a thiadiazole scaffold can be synthesized using microwave irradiation, which is a solvent-free and efficient method . Another approach is the dehydrosulfurization reaction of hydrazinecarbothioamides, which can yield thiadiazole derivatives with high efficiency . The synthesis of related compounds has also been reported through reactions involving acetylation and subsequent cyclization under the Hurd–Mori reaction conditions .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information about the functional groups, the molecular framework, and the substitution patterns on the thiadiazole ring . The molecular docking studies are also significant as they help predict the interaction of these compounds with biological targets, such as enzymes, which is crucial for understanding their mechanism of action .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions depending on the substituents and reaction conditions. For example, the reaction of thiadiazole esters with bases can lead to the formation of thioamides or the opening of the thiadiazole ring . The presence of different substituents on the thiadiazole ring can influence the reactivity and the type of chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, aggregation behavior, and fluorescence properties, can be influenced by the solvent and the structure of the substituent groups. Spectroscopic studies have shown that the aggregation of thiadiazole compounds in solution can be affected by the concentration and the nature of the solvent, which in turn affects their fluorescence emission spectra . The presence of different alkyl or aryl groups can also impact the molecule's interactions and aggregation behavior .
科学的研究の応用
Chemical Reactions and Synthesis
Research has explored the chemical reactions of related thiadiazole derivatives, providing insights into the synthesis of novel compounds. For instance, the study by Remizov et al. (2019) explored the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with various bases, leading to the synthesis of compounds with potential biological activities (Remizov, Pevzner, & Petrov, 2019). This research contributes to the understanding of thiadiazole chemistry and its potential for generating bioactive molecules.
Pharmacological Applications
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives as potential pharmacological agents. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, which were evaluated as potent anticancer agents, highlighting the significant pharmacological potential of these compounds (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). This suggests that modifications of the thiadiazole core can lead to compounds with desired biological activities.
Antibacterial and Antifungal Activities
The synthesis of novel compounds incorporating thiadiazole and related structures has also been directed towards discovering new antibacterial and antifungal agents. Yu et al. (2022) synthesized a series of thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, showing promising antibacterial and antifungal activities, which were superior to some existing treatments (Yu, Xiao, Li, Chi, Li, & Tan, 2022). This indicates the potential of thiadiazole derivatives in the development of new antimicrobial treatments.
Antimicrobial Activity
Tehranchian et al. (2005) synthesized a series of compounds incorporating the thiadiazole structure, which demonstrated in vitro antimicrobial activity, offering a basis for further exploration of thiadiazole derivatives as antimicrobial agents (Tehranchian, Akbarzadeh, Fazeli, Jamalifar, & Shafiee, 2005). These findings support the exploration of thiadiazole derivatives for potential therapeutic applications in treating microbial infections.
特性
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylpropan-2-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-7(6-9-4-3-5-16-9)12-11(15)10-8(2)13-14-17-10/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMLEDHAAOELAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)




![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2505455.png)
![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)
![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)
![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)